molecular formula C9H9BrN4O3S B288598 5-bromo-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

5-bromo-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No. B288598
M. Wt: 333.16 g/mol
InChI Key: JXOSQNKBVAAJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for use in pharmaceuticals, agrochemicals, and other industries.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its ability to inhibit certain enzymes in the body. Specifically, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. By inhibiting this enzyme, 5-bromo-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can affect various physiological processes, including cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can have various biochemical and physiological effects in the body. In cancer cells, it has been shown to inhibit the growth and proliferation of certain types of cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in the body. Additionally, it has been investigated for its potential to treat neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in lab experiments is its potential as a versatile tool for studying various physiological and biochemical processes. Its ability to inhibit specific enzymes in the body makes it a useful tool for investigating the role of these enzymes in various biological processes. However, its complex synthesis method and potential side effects must be taken into consideration when using it in lab experiments.

Future Directions

There are several potential future directions for research involving 5-bromo-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide. One direction is to investigate its potential as a treatment for various types of cancer, particularly those that are resistant to traditional chemotherapy drugs. Another direction is to further explore its anti-inflammatory effects and potential use in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, its potential use in the treatment of neurological disorders such as Alzheimer's disease warrants further investigation.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves a multi-step process that requires specialized equipment and expertise. One method involves the reaction of 5-bromo-2-methoxybenzenesulfonamide with sodium azide and triphenylphosphine to form the corresponding azide intermediate. This intermediate is then reacted with 1,2,4-triazole in the presence of a copper catalyst to yield the final product.

Scientific Research Applications

5-bromo-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been studied for its potential applications in various fields of scientific research. In pharmaceuticals, it has been investigated as a potential anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell growth. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurological disorders.

properties

Product Name

5-bromo-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Molecular Formula

C9H9BrN4O3S

Molecular Weight

333.16 g/mol

IUPAC Name

5-bromo-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C9H9BrN4O3S/c1-17-7-3-2-6(10)4-8(7)18(15,16)14-9-11-5-12-13-9/h2-5H,1H3,(H2,11,12,13,14)

InChI Key

JXOSQNKBVAAJLA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=NC=NN2

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=NC=NN2

solubility

22.8 [ug/mL]

Origin of Product

United States

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